molecular formula C10H12N2O B1301729 (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 217435-75-1

(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B1301729
CAS No.: 217435-75-1
M. Wt: 176.21 g/mol
InChI Key: PFDTWSOHZOMIBM-UHFFFAOYSA-N
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Description

(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol is a chemical compound belonging to the class of imidazopyridines This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazopyridine core

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and functionalization reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Uniqueness: (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol stands out due to its specific hydroxymethyl group at the 3-position, which imparts unique chemical properties and potential biological activities. This structural feature differentiates it from other imidazopyridine derivatives and contributes to its versatility in various research applications.

Properties

IUPAC Name

(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-3-4-12-9(6-13)8(2)11-10(12)5-7/h3-5,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDTWSOHZOMIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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